molecular formula C21H22N4O4 B10875249 methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10875249
M. Wt: 394.4 g/mol
InChI Key: LWKNSARUIDGYRF-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a pyridinylmethylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve the use of methoxyphenyl halides or methoxyphenylboronic acids in a coupling reaction with the pyrazole intermediate.

    Attachment of the pyridinylmethylamino group: This can be done through nucleophilic substitution reactions using pyridinylmethylamines and suitable leaving groups on the pyrazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of acid catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to investigate biochemical pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Methoxyphenyl Compounds: Molecules containing the methoxyphenyl group but lacking the pyrazole ring.

    Pyridinylmethylamino Compounds: Compounds with the pyridinylmethylamino group but different core structures.

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H22N4O4/c1-14(23-13-15-5-4-10-22-12-15)20-18(11-19(26)29-3)24-25(21(20)27)16-6-8-17(28-2)9-7-16/h4-10,12,24H,11,13H2,1-3H3

InChI Key

LWKNSARUIDGYRF-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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